5-Vinyl-1H-imidazole (often referred to as 4-vinylimidazole or 4(5)-vinylimidazole due to tautomerism) is a highly reactive, bifunctional heterocyclic monomer procured for advanced polymer synthesis and electrochemical applications. Unlike N-substituted analogs, it features a polymerizable vinyl group alongside an imidazole ring that retains a free N-H bond, allowing it to act simultaneously as a hydrogen bond donor and acceptor [1]. Industrially, it is prioritized as a critical precursor for synthesizing high-molecular-weight homopolymers, well-defined block copolymers via controlled radical polymerization, polymeric ionic liquids (PILs), and anhydrous proton-conducting membranes [2]. Its intrinsic ability to facilitate proton hopping (the Grotthuss mechanism) and its exceptional thermal stability make it a benchmark material for fuel cells, gene delivery vectors, and high-performance coatings where precise microphase separation and hydrogen-bonding networks are application-critical [1].
In procurement and material design, substituting 5-vinyl-1H-imidazole with the more common and cheaper 1-vinylimidazole (N-vinylimidazole) leads to fundamental process and performance failures. 1-Vinylimidazole has the vinyl group attached directly to the nitrogen atom, which eliminates the free N-H proton [1]. This structural difference prevents 1-vinylimidazole from forming the extensive intra- and intermolecular hydrogen-bonding networks required for anhydrous proton conduction in fuel cell membranes. Furthermore, the propagating radical of 1-vinylimidazole lacks resonance stabilization, making it notoriously difficult to control in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerizations [1]. This results in low molecular weights and poor architectural control. Buyers must strictly specify 5-vinyl-1H-imidazole when high glass transition temperatures, controlled block copolymer architectures, or intrinsic proton-donor capabilities are required for downstream success.
5-Vinyl-1H-imidazole demonstrates superior suitability for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization compared to 1-vinylimidazole. In glacial acetic acid, 5-vinyl-1H-imidazole yields high-molecular-weight homopolymers with controlled architectures, whereas 1-vinylimidazole yields significantly lower molecular weights under identical conditions due to a higher kt/kp ratio and lack of resonance stabilization of the propagating radical [1].
| Evidence Dimension | Polymer Molecular Weight (Mn) via RAFT |
| Target Compound Data | Mn = 1,100,000 g/mol (PDI = 1.54) |
| Comparator Or Baseline | 1-Vinylimidazole (Mn = 50,000 g/mol, PDI = 1.52) |
| Quantified Difference | 22-fold increase in molecular weight |
| Conditions | RAFT polymerization in glacial acetic acid at 65 °C |
Enables the precise synthesis of well-defined, high-molecular-weight block copolymers required for advanced membrane and biomedical applications.
The retention of the N-H group in 5-vinyl-1H-imidazole allows for extensive intra- and intermolecular hydrogen bonding, significantly enhancing the thermal properties of its resulting polymers. Differential scanning calorimetry (DSC) reveals that poly(4-vinylimidazole) possesses a substantially higher glass transition temperature than poly(1-vinylimidazole) [1].
| Evidence Dimension | Glass Transition Temperature (Tg) |
| Target Compound Data | 218 °C |
| Comparator Or Baseline | Poly(1-vinylimidazole) (175 °C) |
| Quantified Difference | +43 °C higher Tg |
| Conditions | Differential scanning calorimetry (DSC) of homopolymers |
Dictates the selection of 5-vinyl-1H-imidazole for high-temperature industrial applications, such as high-temperature proton exchange membranes (HT-PEMs) and heat-resistant coatings.
Unlike 1-vinylimidazole, which lacks a free N-H proton, 5-vinyl-1H-imidazole acts as both a proton donor and acceptor, enabling efficient proton hopping (the Grotthuss mechanism) in dry states. Copolymer membranes incorporating 5-vinyl-1H-imidazole achieve exceptional anhydrous proton conductivities and maintain thermal stability at elevated temperatures, vastly outperforming standard non-hydrogen-bonding imidazole derivatives [1].
| Evidence Dimension | Anhydrous Proton Conductivity |
| Target Compound Data | 24 mS cm⁻¹ (0.024 S cm⁻¹) |
| Comparator Or Baseline | N-substituted imidazoles (lack N-H proton hopping pathway) |
| Quantified Difference | Enables high conductivity in completely anhydrous conditions |
| Conditions | Poly(4-vinylimidazole-co-acrylic acid) membranes at 125 °C |
Essential for the procurement of precursors for fuel cell membranes that must operate efficiently above 100 °C without secondary water humidification systems.
Due to its high glass transition temperature (218 °C) and ability to facilitate anhydrous proton hopping via the Grotthuss mechanism, 5-vinyl-1H-imidazole is the preferred monomer for synthesizing polymer electrolyte membranes. It is utilized in fuel cells operating above 100 °C, where standard perfluorosulfonic acid membranes fail due to dehydration [1], [2].
The exceptional stability of the 4-vinylimidazole propagating radical makes it uniquely suited for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. It is procured by materials scientists to design well-defined block copolymers with narrow polydispersity indices (PDIs) for stimuli-responsive hydrogels, electro-active devices, and precise microphase-separated structures [1].
When quaternized into imidazolium salts, 5-vinyl-1H-imidazole derivatives exhibit superior thermal decomposition profiles compared to 1-vinylimidazolium analogs. This makes the compound an ideal precursor for synthesizing robust polymeric ionic liquids used as solid-state electrolytes, microwave-absorbing materials, and high-temperature CO2-capturing membranes [1].